5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
Overview
Description
5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, a p-fluorophenyl group, and an isopropyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with a benzyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Addition of the p-fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with a p-fluorophenyl halide in the presence of a suitable catalyst.
Incorporation of the isopropyl group: This step involves the alkylation of the pyrazole ring with an isopropyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups on the pyrazole ring with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl 3-methyl 1-(p-chlorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
- 5-Benzyl 3-methyl 1-(p-bromophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
- 5-Benzyl 3-methyl 1-(p-methylphenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
Uniqueness
5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the p-fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
5-O-benzyl 3-O-methyl 1-(4-fluorophenyl)-4-propan-2-ylpyrazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-14(2)18-19(21(26)28-3)24-25(17-11-9-16(23)10-12-17)20(18)22(27)29-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOBIGBLKDQLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647196 | |
Record name | 5-Benzyl 3-methyl 1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887703-73-3 | |
Record name | 5-Benzyl 3-methyl 1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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